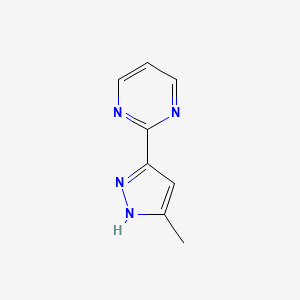

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Description

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-5-7(12-11-6)8-9-3-2-4-10-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOBZPLCWIJEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Methyl-1H-pyrazol-3-yl Intermediate

The synthesis of the pyrazole core, particularly 5-methyl-1H-pyrazole derivatives, is a critical step. One efficient approach involves the condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate can be further brominated and transformed into functionalized pyrazole derivatives suitable for subsequent coupling reactions.

Key steps in pyrazole intermediate synthesis:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl ether solvent, cooling to -10°C, then heating to 100°C | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination using tribromooxyphosphorus | Acetonitrile solvent, reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to acid | Ethanol, 10% NaOH, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Substitution with tert-butyl alcohol and dimethyl azidophosphate | Dimethylformamide, 100°C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Hydrolysis of carbamate to amine | Dichloromethane, 50% trifluoroacetic acid, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This multi-step route avoids hazardous reagents like n-butyl lithium and cyanogen bromide, enhancing safety and scalability.

Cyclocondensation to Form the Pyrimidine Ring

The coupling of the pyrazole intermediate with pyrimidine precursors is typically achieved through cyclocondensation reactions involving 3-amino-5-methyl-1H-pyrazole and electrophilic compounds such as β-dicarbonyls or 1,3-dielectrophilic reagents. This method yields pyrazolo[1,5-a]pyrimidines, structurally related to 2-(5-methyl-1H-pyrazol-3-yl)-pyrimidine.

- Mix equimolar amounts of 3-amino-5-methyl-1H-pyrazole and the pyrimidine precursor (e.g., 4-alkoxy-1,1,1-trichloro-3-alken-2-ones or β-dimethylaminovinyl ketones) in acetic acid.

- Stir the reaction mixture under reflux for approximately 16 hours.

- Extract the product with chloroform, wash with distilled water, dry, and purify by recrystallization from hexane.

This method provides moderate to high yields (65–98%) and is regioselective and practical for synthesizing halomethyl-containing pyrazolo-pyrimidines.

Halogenation and Functionalization of Pyrazolo-Pyrimidines

Post-cyclocondensation, selective halogenation (e.g., bromination) on the pyrazolo-pyrimidine ring can be performed using N-bromosuccinimide (NBS) under mild conditions to introduce bromomethyl groups, facilitating further functionalization.

Typical halogenation procedure:

- Treat the pyrazolo-pyrimidine with NBS in an appropriate solvent.

- Monitor the reaction to avoid over-halogenation.

- Purify the halogenated product by column chromatography.

This step is crucial for obtaining derivatives with desired substitution patterns for biological or material applications.

Alternative Pyrazole Ring Construction via Hydrazine Cyclization

Another approach involves the synthesis of 5-substituted-1H-pyrazole-3-carboxylates by reacting diethyl malonate derivatives with hydrazine under reflux, followed by halogenation (e.g., with N-chlorosuccinimide) and further functional group transformations like reduction and bromination.

This route provides access to various 5-substituted pyrazole derivatives that can be further coupled to pyrimidine rings.

Summary Table of Preparation Methods

Research Findings and Notes

- The improved synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine avoids hazardous reagents and harsh conditions, enhancing safety and scalability for industrial applications.

- Cyclocondensation reactions to form pyrazolo-pyrimidines are well-established, providing high yields and regioselectivity, suitable for diverse substitutions on the pyrimidine ring.

- Halogenation steps using NBS are mild and effective, allowing further functionalization of the pyrazolo-pyrimidine scaffold.

- The combination of these methods enables tailored synthesis of this compound and its derivatives for pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-pyrimidine ketones or carboxylic acids.

Reduction: Formation of reduced pyrazole-pyrimidine derivatives.

Substitution: Formation of alkylated or acylated pyrazole-pyrimidine compounds.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine is its role as an anticancer agent. Research has identified derivatives of this compound that exhibit potent inhibitory effects on various cancer cell lines. A specific derivative, N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), has been shown to act as a potent inhibitor of the Janus kinase 2 (Jak2) pathway, which is crucial in hematopoiesis and immune responses . This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for targeted cancer therapies.

RET Inhibition

Another significant application is in the inhibition of the RET (rearranged during transfection) signaling pathway, which is implicated in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Compounds derived from this compound have been designed to selectively inhibit RET, providing a potential therapeutic strategy for treating RET-driven malignancies .

Building Block for Heterocycles

In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its pyrazole and pyrimidine moieties allow for various substitution reactions, facilitating the synthesis of novel compounds with potential biological activities.

Coordination Chemistry

The compound has also been explored in coordination chemistry, where it can form complexes with metal ions. Such complexes may exhibit unique properties that could be harnessed in catalysis or materials science .

Inhibition Studies

A study investigating the inhibitory effects of various derivatives on cancer cell lines demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity. The study found that specific substitutions improved selectivity towards cancerous cells while minimizing toxicity to normal cells.

Pharmacokinetic Profiling

Research into the pharmacokinetics of AZD1480 highlighted its favorable profile, including good oral bioavailability and manageable half-life, making it suitable for further clinical development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) This derivative () features a fused pyrazolo[3,4-d]pyrimidine core with a p-tolyl substituent and an amino group. Its synthesis involves cyclization reactions starting from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 6, 8)

These compounds () incorporate a triazole ring fused to the pyrazolo-pyrimidine system. The additional nitrogen atoms in the triazole ring improve hydrogen-bonding capacity, which may enhance interactions with biological receptors compared to the simpler pyrazole-pyrimidine structure. Isomerization studies show that reaction conditions (e.g., solvent, temperature) dictate the formation of triazolo[1,5-c] vs. triazolo[4,3-c] isomers, highlighting the structural flexibility of these systems .

Substituent Variations in Pyrimidine Derivatives

- 5-Cyano-6-phenylpyrimidin Derivatives () These derivatives feature electron-withdrawing cyano (-CN) and phenyl groups. Such differences influence applications: cyano-phenyl derivatives are often used as intermediates in kinase inhibitors, while methyl-pyrazole derivatives may prioritize stability in drug formulations .

5-p-Tolylpyrimidin-2-ylamine ()

Substitution with a p-tolyl group (a methyl-substituted phenyl) enhances steric bulk and aromatic interactions compared to the pyrazole substituent in the target compound. The p-tolyl group’s hydrophobicity may improve membrane permeability but reduce solubility in aqueous media .

Pharmacological Comparisons

- CID-24791139 ()

This compound contains a 5-methyl-1H-pyrazol-3-yl group linked to a piperidine scaffold. Molecular docking studies reveal that its trifluoromethylphenyl group forms strong hydrophobic interactions with protein targets, whereas the pyrimidine-pyrazole system in 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine may prioritize hydrogen bonding. Such differences underscore how substituent choice tailors compounds for specific biological pathways .

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via cyclocondensation reactions using triazenylpyrazole precursors or nucleophilic substitution on pyrimidine scaffolds. Optimization involves controlling temperature (e.g., 60–80°C), solvent selection (DMF or ethanol), and stoichiometric ratios of reactants. Purity is ensured via column chromatography and recrystallization, with analytical validation by -NMR, -NMR, and LC-MS .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., pyrazole N-H stretches at ~3200 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen-bonding networks. SHELXL refines structural parameters, while ORTEP-3 generates graphical representations of thermal ellipsoids .

Q. How does hydrogen bonding influence the solid-state packing of this compound derivatives?

- Answer : Graph set analysis (e.g., Etter’s formalism) reveals directional N-H···N and C-H···O interactions, forming chains or sheets. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits hydrogen-bonded chains via N-H···O interactions, stabilizing crystal lattices .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2. For instance, the pyrazole fragment forms hydrogen bonds with ARG499 in COX-3. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess complex stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational results?

- Answer : Discrepancies (e.g., tautomeric forms in NMR vs. predicted conformers) are addressed via SCXRD to validate dominant tautomers. SHELX refinement metrics (R-factor < 0.05) and Hirshfeld surface analysis quantify intermolecular interactions, reconciling experimental and computational data .

Q. What role does this compound play in coordination chemistry, and how does ligand geometry affect metal complex properties?

- Answer : The pyrazole-pyrimidine hybrid acts as a bidentate ligand, coordinating via pyrazole-N and pyrimidine-N atoms. For example, Cu(II) and Cd(II) complexes exhibit distorted square-planar or octahedral geometries, influencing redox activity and magnetic properties. Spectroscopic shifts in UV-Vis and EPR confirm metal-ligand charge transfer .

Q. What strategies improve the stability of this compound under physiological conditions for drug development?

- Answer : Prodrug approaches (e.g., esterification of hydroxyl groups) enhance bioavailability. Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (37°C) monitor degradation via HPLC. Co-crystallization with cyclodextrins or polymers (e.g., PEG) also improves solubility .

Q. How can hydrogen-bonding patterns guide the design of supramolecular assemblies using this scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.